N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The 4-chlorophenyl and 3-methyl substituents further enhance its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine core. Examples include:
- N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVFICFJKLRPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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